molecular formula C12H16N2O3 B12283398 4-(Cbz-amino)butanamide

4-(Cbz-amino)butanamide

Cat. No.: B12283398
M. Wt: 236.27 g/mol
InChI Key: TZCMRRZQVXPIDW-UHFFFAOYSA-N
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Description

4-(Cbz-amino)butanamide, also known as carbamic acid, N-(4-amino-4-oxobutyl)-, phenylmethyl ester, is a compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the amino group of butanamide. The Cbz group is commonly used in organic synthesis to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-amino)butanamide typically involves the protection of the amino group using the Cbz group. One common method involves the reaction of 4-aminobutanamide with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions to yield the desired product .

Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The protection of amines using Cbz groups is a well-established process in the pharmaceutical industry, facilitating the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Cbz-amino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding free amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide or carbamate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is commonly employed to remove the Cbz group.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Cbz-amino)butanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential as a prodrug and in drug delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Cbz-amino)butanamide involves its role as a protecting group for amines. The Cbz group stabilizes the amino group, preventing unwanted side reactions during synthesis. The removal of the Cbz group is typically achieved through catalytic hydrogenation, which restores the free amine functionality .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-amino butanamide: Similar to 4-(Cbz-amino)butanamide but uses a tert-butoxycarbonyl (Boc) protecting group.

    N-Fmoc-amino butanamide: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    N-Alloc-amino butanamide: Uses an allyloxycarbonyl (Alloc) protecting group.

Uniqueness

This compound is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl N-(4-amino-4-oxobutyl)carbamate

InChI

InChI=1S/C12H16N2O3/c13-11(15)7-4-8-14-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,13,15)(H,14,16)

InChI Key

TZCMRRZQVXPIDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)N

Origin of Product

United States

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